![molecular formula C11H22N2 B2565568 (R)-1-(环己基甲基)吡咯烷-3-胺 CAS No. 457097-82-4](/img/structure/B2565568.png)
(R)-1-(环己基甲基)吡咯烷-3-胺
货号 B2565568
CAS 编号:
457097-82-4
分子量: 182.311
InChI 键: SBSSXCKDVHHANA-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, also known as CXM3, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. CXM3 belongs to the class of compounds known as pyrrolidines and has been found to possess interesting pharmacological properties. In
科学研究应用
- Application : Compound ®-6c acts as a JAK1-selective inhibitor. It was designed based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine. ®-6c exhibits an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 . This inhibition potential makes it a valuable candidate for autoimmune disease therapy.
- Application : ®-6c’s efficacy in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models suggests its potential as an anti-inflammatory agent. It may help manage chronic inflammatory conditions .
- Application : Researchers optimized ®-6c by conducting in vitro ADME (absorption, distribution, metabolism, and excretion), hERG (human ether-a-go-go-related gene) studies, kinase profiling, and pharmacokinetic tests. These efforts ensure better drug delivery and bioavailability .
- Application : ®-6c’s selectivity for JAK1 could be harnessed in cancer therapy. Further studies are needed to explore its effects on tumor growth and metastasis .
- Application : Investigating ®-6c’s impact on neuroinflammation or neurodegenerative diseases could yield valuable insights. Its JAK1 selectivity might modulate immune responses in the central nervous system .
- Application : Researchers can explore ®-6c as part of combination therapies. For instance, pairing it with immunomodulators or targeted agents may yield synergistic effects in specific diseases .
JAK1 Inhibition
Chronic Inflammatory Diseases
Pharmacokinetics Optimization
Cancer Therapeutics
Neurological Disorders
Combination Therapies
属性
IUPAC Name |
(3R)-1-(cyclohexylmethyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSSXCKDVHHANA-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CC[C@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看